N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide is a synthetic heterocyclic compound featuring:
- A 1H-1,2,3,4-tetrazole core substituted at position 1 with a 4-chlorophenyl group.
- A methylacetamide moiety attached to position 5 of the tetrazole.
- A naphthalen-2-yloxy group linked to the acetamide oxygen.
Its synthesis likely involves 1,3-dipolar cycloaddition or nucleophilic substitution, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c21-16-6-8-17(9-7-16)26-19(23-24-25-26)12-22-20(27)13-28-18-10-5-14-3-1-2-4-15(14)11-18/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDDDLCASWLWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Tetrazole Derivatives
2-[5-(4-Chlorophenyl)-1H-tetrazol-1-yl]-N-(naphthalen-2-yl)acetamide (CAS: 917219-39-7)
- Key Difference : The 4-chlorophenyl group is at position 5 of the tetrazole, while the acetamide is attached to position 1 (vs. position 5 in the target compound).
- Molecular Formula : C₁₉H₁₄ClN₅O (MW: 363.8) .
N-({4-[(Dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide (CAS: 879345-77-4)
- Key Difference: Replaces the tetrazole-chlorophenyl group with a dimethylaminomethylphenyl moiety.
- Impact: Increased basicity due to the dimethylamino group may enhance solubility but reduce metabolic stability compared to the tetrazole-containing target compound .
Triazole-Based Analogs
Triazole analogs (e.g., compounds 6a–7f in –4) share structural motifs but differ in core heterocycles:
Key Observations :
- Triazole vs. Tetrazole : Triazoles (6-membered π-system) are less acidic than tetrazoles, which may influence pharmacokinetics (e.g., oral bioavailability) .
- Substituent Effects : Nitro groups (e.g., 7c ) enhance electron-withdrawing properties, while methoxy groups (e.g., 7e–f ) increase lipophilicity .
Sulfur-Containing Analogs
2-{[1-(3-Chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Key Difference : Replaces the naphthyloxy group with a sulfanyl linker.
Research Findings and Implications
- Anticancer Activity: Triazole-tethered indolinones () inhibit VEGFR-2 (IC₅₀: 0.89–1.42 µM), suggesting that the target compound’s tetrazole-naphthyloxy scaffold may also target kinase pathways .
- Synthetic Accessibility : Copper-catalyzed 1,3-dipolar cycloaddition (used for triazoles in –4) is adaptable for tetrazole synthesis, though reaction conditions (e.g., temperature, catalyst) may vary .
- Crystallographic Data : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits intermolecular H-bonding via carbonyl oxygen, a feature likely shared by the target compound’s acetamide group .
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